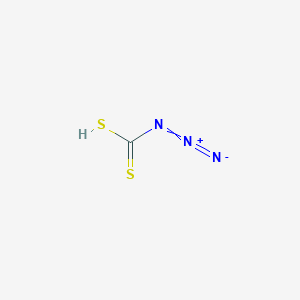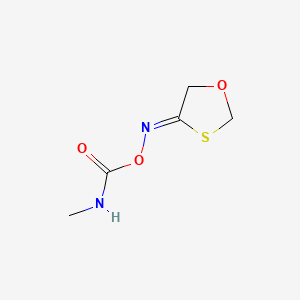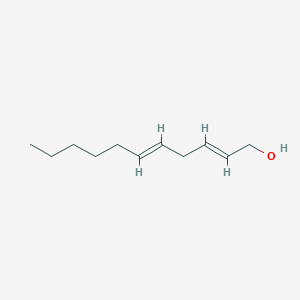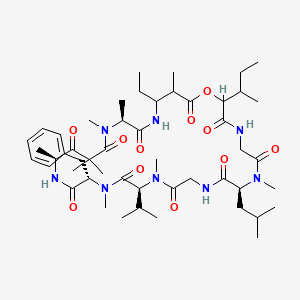
Azidodithiocarbonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azidodithiocarbonic acid is a chemical compound characterized by the presence of both azido and dithiocarbonate functional groups
準備方法
Synthetic Routes and Reaction Conditions: Azidodithiocarbonic acid can be synthesized through the reaction of carbon disulfide with sodium azide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Azidodithiocarbonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various azide derivatives depending on the nucleophile used.
科学的研究の応用
Azidodithiocarbonic acid has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of azidodithiocarbonic acid involves the reactivity of its functional groups. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The dithiocarbonate group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the functional groups, which make them susceptible to nucleophilic and electrophilic attacks.
類似化合物との比較
Azidodithiocarbonic acid can be compared with other compounds containing azido or dithiocarbonate groups:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azido and dithiocarbonate groups in a single molecule, which provides a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
4472-06-4 |
|---|---|
分子式 |
CHN3S2 |
分子量 |
119.17 g/mol |
IUPAC名 |
diazocarbamodithioic acid |
InChI |
InChI=1S/CHN3S2/c2-4-3-1(5)6/h(H,5,6) |
InChIキー |
FDFHHFCBLBLZNB-UHFFFAOYSA-N |
正規SMILES |
C(=S)(N=[N+]=[N-])S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)




![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)


